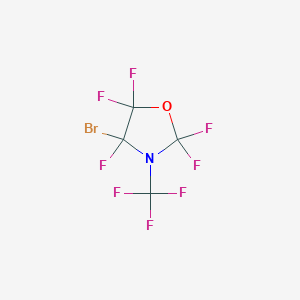
4-Bromo-2,2,4,5,5-pentafluoro-3-(trifluoromethyl)-1,3-oxazolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-2,2,4,5,5-pentafluoro-3-(trifluoromethyl)-1,3-oxazolidine is a fluorinated organic compound. Compounds with fluorine atoms are often of interest due to their unique chemical properties, such as high electronegativity and the ability to form strong bonds with carbon. These properties can lead to applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2,2,4,5,5-pentafluoro-3-(trifluoromethyl)-1,3-oxazolidine likely involves multiple steps, including the introduction of bromine and fluorine atoms into the oxazolidine ring. Typical reagents might include brominating agents (e.g., N-bromosuccinimide) and fluorinating agents (e.g., sulfur tetrafluoride).
Industrial Production Methods
Industrial production methods would need to be optimized for yield and purity. This might involve continuous flow reactors and the use of catalysts to enhance reaction rates and selectivity.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, potentially forming oxazolidinone derivatives.
Reduction: Reduction reactions could lead to the removal of halogen atoms, forming less substituted oxazolidines.
Substitution: Nucleophilic substitution reactions could replace the bromine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents might include lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols could be used in substitution reactions.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield oxazolidinones, while substitution could produce a variety of functionalized oxazolidines.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, fluorinated compounds are often used as intermediates in the synthesis of more complex molecules. The unique properties of fluorine can enhance the stability and reactivity of these intermediates.
Biology
Fluorinated compounds can be used in biological research to study enzyme mechanisms and protein interactions. The presence of fluorine can alter the biological activity of molecules, making them useful probes in biochemical studies.
Medicine
In medicine, fluorinated compounds are often used in drug design
Industry
In industry, fluorinated compounds are used in the production of materials with unique properties, such as high thermal stability and resistance to chemical attack. These materials can be used in coatings, lubricants, and other high-performance applications.
Wirkmechanismus
The mechanism of action of 4-Bromo-2,2,4,5,5-pentafluoro-3-(trifluoromethyl)-1,3-oxazolidine would depend on its specific application. In a biological context, it might interact with enzymes or receptors, altering their activity. The presence of multiple fluorine atoms could influence the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2,4,5,5-Pentafluoro-3-(trifluoromethyl)-1,3-oxazolidine: Lacks the bromine atom, which might affect its reactivity and applications.
4-Chloro-2,2,4,5,5-pentafluoro-3-(trifluoromethyl)-1,3-oxazolidine: Similar structure but with a chlorine atom instead of bromine, which could lead to different chemical properties and reactivity.
Uniqueness
The presence of both bromine and multiple fluorine atoms in 4-Bromo-2,2,4,5,5-pentafluoro-3-(trifluoromethyl)-1,3-oxazolidine makes it unique. Bromine can participate in various substitution reactions, while fluorine atoms can enhance the compound’s stability and reactivity.
Eigenschaften
CAS-Nummer |
104550-50-7 |
|---|---|
Molekularformel |
C4BrF8NO |
Molekulargewicht |
309.94 g/mol |
IUPAC-Name |
4-bromo-2,2,4,5,5-pentafluoro-3-(trifluoromethyl)-1,3-oxazolidine |
InChI |
InChI=1S/C4BrF8NO/c5-1(6)2(7,8)15-4(12,13)14(1)3(9,10)11 |
InChI-Schlüssel |
QJFYCFSQPLUAOY-UHFFFAOYSA-N |
Kanonische SMILES |
C1(C(OC(N1C(F)(F)F)(F)F)(F)F)(F)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



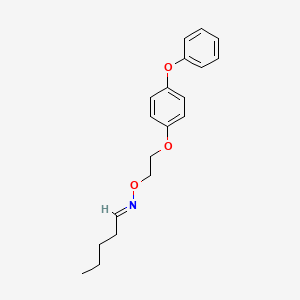
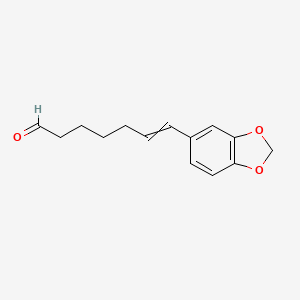
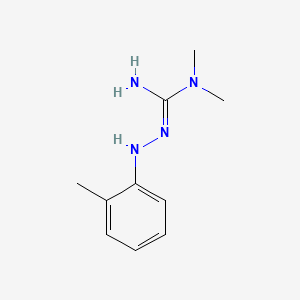
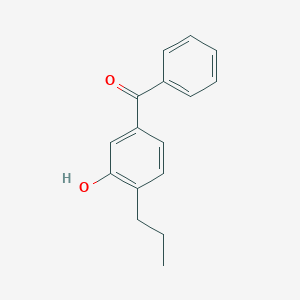
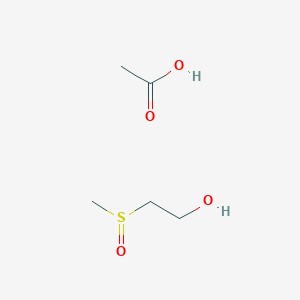
![O-[(1-Phenylethylidene)amino]serine](/img/structure/B14344199.png)

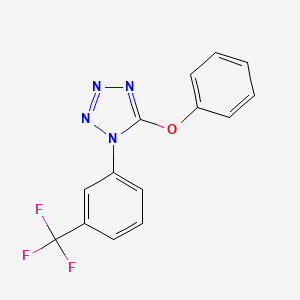
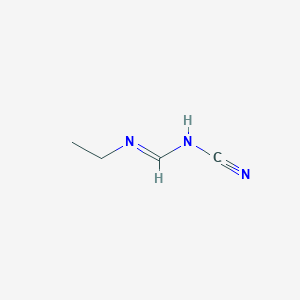
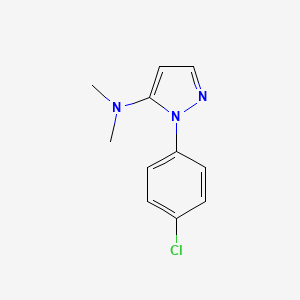
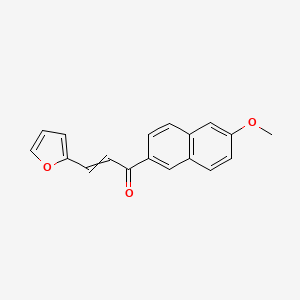
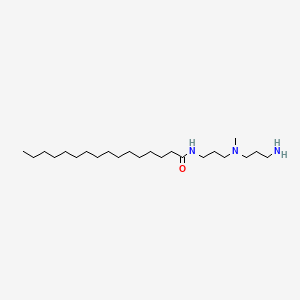
![4-[2-(4-ethoxyphenyl)ethenyl]-N,N-diethylaniline](/img/structure/B14344249.png)
